molecular formula C20H14ClN3O B2411277 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 477492-94-7

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide

Cat. No.: B2411277
CAS No.: 477492-94-7
M. Wt: 347.8
InChI Key: ZGUCTIDDGQIYHD-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties The compound features a benzimidazole moiety, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide are largely attributed to its benzimidazole core. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

This compound may exert effects on various types of cells and cellular processes. For instance, certain benzimidazole derivatives have shown cytotoxic activities against different cell lines . The compound’s influence on cell function could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely multifaceted, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some benzimidazole derivatives have been found to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings could include changes in the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues could involve interactions with transporters or binding proteins

Preparation Methods

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride. One common method is the reaction of 2-aminobenzimidazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction . Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.

Comparison with Similar Compounds

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUCTIDDGQIYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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